![molecular formula C9H10ClF3N2 B107485 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine CAS No. 193611-28-8](/img/structure/B107485.png)
2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine
Overview
Description
2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine (TBCTFP) is an important compound in the field of organic chemistry. It is a small molecule with a five-membered ring structure and is used in a variety of applications due to its unique properties. TBCTFP is known for its ability to act as a catalyst in organic reactions, its high stability, and its ability to be used as a reagent in organic synthesis. It is also used in the synthesis of a variety of other compounds, including polymers and pharmaceuticals.
Scientific Research Applications
DNA Targeting Agents
The compound has been used in the synthesis of DNA targeting agents, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles . These agents have been achieved through a one-pot cascade reaction of 3-mercapto[1,2,4]triazoles with trifluoromethyl-β-diktetones . The synthesized analogs were primarily screened for their ability to bind with the DNA duplex .
Anti-Fibrotic Activities
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities .
Anticancer Drugs
Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with various biological targets . For instance, some pyrimidine derivatives have been found to interact with the Sterol 14-alpha demethylase (CYP51) protein from C. albicans .
Mode of Action
It’s worth noting that pyrimidine derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that pyrimidine derivatives can play a role in various biochemical pathways . For instance, they can participate in SM coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
It’s known that pyrimidine derivatives can have various biological effects .
Action Environment
It’s known that the success of sm coupling reactions, in which pyrimidine derivatives can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
2-tert-butyl-4-chloro-6-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2/c1-8(2,3)7-14-5(9(11,12)13)4-6(10)15-7/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGHYYFMWHWPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578754 | |
Record name | 2-tert-Butyl-4-chloro-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine | |
CAS RN |
193611-28-8 | |
Record name | 2-tert-Butyl-4-chloro-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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